molecular formula C21H22N4O4 B2936328 3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034425-49-3

3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2936328
CAS RN: 2034425-49-3
M. Wt: 394.431
InChI Key: ADSAZRTZGLVRMQ-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains a pyrido[2,3-d]pyrimidine-2,4-dione core, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together . This core is substituted at the 3-position with a piperidin-4-yl group, which in turn is substituted at the 1-position with a 2-ethoxybenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and consists of a pyrido[2,3-d]pyrimidine-2,4-dione core with a piperidin-4-yl group substituted at the 3-position . This piperidin-4-yl group is further substituted at the 1-position with a 2-ethoxybenzoyl group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the carbonyl groups in the pyrimidine ring could potentially undergo nucleophilic addition reactions, while the ethoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar carbonyl groups and the nonpolar aromatic rings .

Scientific Research Applications

Pharmacological Research

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs and play a significant role in the pharmaceutical industry. The compound may be involved in the synthesis of biologically active piperidines, which could lead to the discovery and biological evaluation of potential drugs.

Drug Design and Discovery

The pyrido[2,3-d]pyrimidine core is found in various biologically active compounds. For instance, derivatives of this class exhibit antiproliferative activities, making them potential candidates for anticancer drug development . The compound could serve as a key intermediate in the synthesis of new drugs targeting specific cellular pathways.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a vital area of organic synthesis. The compound can be used to construct molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles. These structures are important due to their wide range of chemical properties and biological activity .

Development of Antimicrobial Agents

Pyrido[2,3-d]pyrimidine derivatives have shown antimicrobial activities . The compound could be synthesized into derivatives that might act as new antimicrobial agents, addressing the growing concern of antibiotic resistance.

Anti-inflammatory and Analgesic Research

Some pyrido[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory and analgesic properties . This suggests that the compound could be explored for its potential use in the development of new anti-inflammatory and pain-relief medications.

Hypotensive Agents

Compounds with a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione structure have been associated with hypotensive effects . Research into the compound’s derivatives could lead to the creation of new hypotensive drugs for treating high blood pressure.

Antihistaminic Applications

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are known to exhibit antihistaminic activities, which could be beneficial in treating allergic reactions . The compound could be a starting point for the synthesis of new antihistamines.

Kinase Inhibition for Cancer Therapy

A series of pyridine derivatives, including those related to the compound , have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are crucial in the treatment of certain types of cancer, representing a significant application in oncology research.

properties

IUPAC Name

3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-2-29-17-8-4-3-6-15(17)19(26)24-12-9-14(10-13-24)25-20(27)16-7-5-11-22-18(16)23-21(25)28/h3-8,11,14H,2,9-10,12-13H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSAZRTZGLVRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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